molecular formula C15H10O2S B8561898 4-(4-Hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde

4-(4-Hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde

Cat. No.: B8561898
M. Wt: 254.31 g/mol
InChI Key: IDYMWPLENOGFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxyphenyl)benzo[b]thiophene-7-carbaldehyde is a useful research compound. Its molecular formula is C15H10O2S and its molecular weight is 254.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-1-benzothiophene-7-carbaldehyde

InChI

InChI=1S/C15H10O2S/c16-9-11-3-6-13(14-7-8-18-15(11)14)10-1-4-12(17)5-2-10/h1-9,17H

InChI Key

IDYMWPLENOGFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CSC3=C(C=C2)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 10 ml round bottom flask a solution of 62.5% pure 4-(4-methoxyphenyl)-1-benzothiophene-7-carbaldehyde (remainder 37.5% 4-(4-methoxyphenyl)-1-benzothiophene-2-carbaldehyde) (102 mg, 0.38 mmol) and CH2Cl2 (2 ml) was cooled to −78° C. Then BBr3 (0.8 ml 1.0 M in CH2Cl2, 0.8 mmol) was added dropwise after which the reaction turned dark red in color. The reaction was allowed to warm to room temperature and after 1 h the reaction was complete by TLC then quenched by pouring into water (15 ml). The mixture was diluted with ether, the layers separated and the aqueous was further extracted with ether. The organic layers were combined, dried over anhydrous Na2SO4, passed through a silica plug and concentrated to a greenish solid. Reverse phase HPLC (CH3CN 0.1% TFA, water 0.1% TFA) afforded 50 mg (52%) desired product as a yellow solid: mp 203–204° C.; 1H NMR (300 MHz, DMSO-d6): δ 6.96 (2H, d, J=8.5 Hz), 7.50 (2H, d, J=8.5 Hz), 7.56 (1H, d, J=5.6 Hz), 7.62 (1H, d, J=7.5 Hz), 7.97 (1H, d, J=5.6 Hz), 8.16 (1H, d, J=7.5 Hz), 9.84 (1H, s), 10.25 (1H, s); MS (ESI) m/z 253 ([M−H])
Name
4-(4-methoxyphenyl)-1-benzothiophene-7-carbaldehyde
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Yield
52%

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